molecular formula C16H10N2OS B2735314 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 127204-71-1

2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B2735314
CAS No.: 127204-71-1
M. Wt: 278.33
InChI Key: ZGEHAANCNDDLOT-UHFFFAOYSA-N
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Description

2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with a benzothiazole moiety, making it a valuable scaffold for the development of various bioactive molecules .

Scientific Research Applications

2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives involves targeting the oncogenic Met receptor tyrosine kinase (RTK) signaling. These compounds have been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations. In addition to targeting Met, these compounds alter the phosphorylation levels of the PI3K-Akt pathway, mediating oncogenic dependency to Met .

Future Directions

The future directions for 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and its derivatives involve further investigation as promising anticancer agents. The unusual binding plasticity of the Met active site towards structurally different inhibitors can be exploited to generate drugs able to target Met oncogenic dependency at distinct levels .

Preparation Methods

The synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with benzaldehyde derivatives under acidic conditions, followed by cyclization and oxidation steps to form the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its aldehyde functional group, which provides versatility in chemical modifications and the potential for forming various derivatives with distinct properties.

Properties

IUPAC Name

2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHAANCNDDLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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